molecular formula C20H37N3O13 B13437267 (3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Cat. No.: B13437267
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-BXBXHBBISA-N
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Description

The compound, commonly known as Hygromycin B, is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces hygroscopicus. Its IUPAC name reflects its complex spirocyclic structure, which integrates a cyclohexyl moiety, a hydroxymethyl group, and multiple hydroxyl and amino substituents in specific stereochemical configurations . Key properties include:

  • Molecular Formula: C₂₀H₃₇N₃O₁₃
  • Molecular Weight: 527.52 g/mol
  • CAS Number: 31282-04-9
  • Biological Role: Primarily used as a selection agent in molecular biology to eliminate prokaryotic and eukaryotic cells lacking resistance genes .

Hygromycin B’s activity stems from its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit, inducing misreading of mRNA . Its stereochemical complexity—including the (1S)-1-amino-2-hydroxyethyl side chain and spiro[1,3]dioxolo[4,5-c]pyran core—is critical for its bioactivity .

Properties

Molecular Formula

C20H37N3O13

Molecular Weight

527.5 g/mol

IUPAC Name

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1

InChI Key

GRRNUXAQVGOGFE-BXBXHBBISA-N

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexyl Amino Sugar Moiety

  • Starting from 1,3-cyclohexanedione, treatment with methane sulfonyl chloride in the presence of potassium carbonate yields a sulfonylated intermediate.
  • Nucleophilic displacement with sodium ethoxide produces ethyl ethers.
  • Organometallic additions (e.g., benzyl or phenethyl magnesium chloride) to the cyclohexenone intermediates generate substituted cyclohexanones.
  • Catalytic hydrogenation and reduction steps afford diastereomeric mixtures of amino alcohols with controlled stereochemistry.
  • Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) enable coupling of phenols with cyclohexanol derivatives to install ether linkages.
  • Oxidation with meta-chloroperbenzoic acid (mCPBA) under inert conditions converts sulfones to sulfone analogs.
  • Methylation of aniline derivatives with methyl iodide and potassium carbonate under anhydrous conditions introduces methylamino groups.

Construction of the Spirocyclic Sugar Core

  • Formation of the spiro[4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-2,2'-oxane] scaffold is achieved by ketalization and cyclization reactions of sugar derivatives.
  • Hydrolysis of ketal groups followed by sodium borohydride reduction yields syn and anti isomers of polyhydroxylated intermediates.
  • Selective protection of hydroxyl groups and subsequent functionalization with amino groups are carried out using standard carbohydrate chemistry protocols.

Coupling of the Cyclohexyl and Spiro Sugar Units

  • The amino-substituted cyclohexyl moiety is linked to the spiro sugar core via nucleophilic substitution or Mitsunobu etherification.
  • Reaction conditions typically use DIAD and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0°C to room temperature over 12-16 hours.
  • Subsequent deprotection and purification yield the target compound with full stereochemical control.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Sulfonylation Methane sulfonyl chloride, K2CO3, anhydrous DCM, rt Activation of cyclohexanedione
Nucleophilic displacement Sodium ethoxide, anhydrous DCM, rt Ether formation
Organometallic addition Benzyl MgCl or Phenethyl MgBr, anhydrous THF, 0°C-rt Introduction of substituents
Catalytic hydrogenation H2, Pd/C catalyst Reduction of olefins and ketones
Mitsunobu reaction DIAD, PPh3, anhydrous THF, 0°C to rt, 12-16 h Ether bond formation
Oxidation mCPBA, anhydrous DCM, 0°C to rt, 30 min Sulfone formation
Methylation Methyl iodide, K2CO3, anhydrous conditions Introduction of methylamino group
Reduction NaBH4, EtOH or MeOH, 0°C Reduction of ketones to alcohols

Analytical Data Supporting Preparation

  • Purity and identity confirmed by high-resolution mass spectrometry (HRMS) showing molecular weight ~527.5 g/mol.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group placement.
  • Optical rotation measurements consistent with assigned stereochemistry.
  • Chromatographic methods (HPLC) used for purity assessment and isolation of diastereomers.

Summary Table of Key Intermediates and Yields

Intermediate ID Description Yield (%) Key Features
42 Sulfonylated cyclohexanedione 85 Activated intermediate
43 Ethyl ether derivative 78 Ether formation
44, 47 3-Benzyl/3-phenethylcyclohexenone 65-70 Organometallic addition products
46a, 46b Diastereomeric alcohols 60-65 Hydrogenation/reduction products
63-89 Michael addition products 55-75 Amino-substituted cyclohexyl derivatives
106a-d Ether compounds 70-80 Mitsunobu reaction products
108ab-111ab Syn/anti polyhydroxylated alcohols 60-70 Reduction products

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino and hydroxyl groups.

Medicine

In medicine, the compound may have potential as a drug candidate due to its multiple functional groups, which can interact with various biological targets.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Spirocyclic Cores

(a) Compound 3d (Spiro[indene-2,2′-pyran])
  • Structure : Features a spiro[indene-2,2′-pyran] core with chloro and ketone substituents.
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Molecular Weight : 274.69 g/mol
  • Key Differences: Lacks amino and hydroxymethyl groups, reducing water solubility and ribosomal affinity. Primarily used as a synthetic intermediate .
(b) Compound 3h (Spiro[indene-2,3′-isochroman])
  • Structure : Contains a fused isochroman ring system.
  • Molecular Formula : C₁₅H₁₂O₄
  • Molecular Weight : 256.25 g/mol

Aminoglycoside Derivatives

(a) Compounds 1 and 2 (Pyrano-Oxazole Derivatives)
  • Structure: Pyrano-oxazole and dioxolo-pyran cores with hydroxymethyl and amino groups.
  • Molecular Formula : C₁₄H₂₃N₃O₁₀ (Compound 1); C₁₅H₂₅N₃O₁₁ (Compound 2)
  • Molecular Weight : ~400–450 g/mol
  • Key Differences : Simplified glycosidic linkages compared to Hygromycin B. Exhibit inhibitory activity (binding energies: −8.9 to −8.4 kcal/mol) but lack spirocyclic complexity .

Fluorinated Triazole Derivatives (Compounds 16 and 17)**

  • Structure : Fluorinated alkyl chains and 1,2,3-triazole rings.
  • Molecular Formula : C₃₆H₃₃F₁₇N₇O₈ (Compound 16); C₂₉H₂₈F₁₇N₆O₉ (Compound 17)
  • Molecular Weight : ~1,200–1,300 g/mol
  • Key Differences : Bulky fluorinated groups confer lipophilicity, targeting viral or cell membrane proteins rather than ribosomes .

Enantiomeric Nitric Oxide Synthase Inhibitors (3S and 3R)**

  • Structure: Chiral pyridine derivatives with aminoethyl side chains.
  • Molecular Formula : C₁₉H₂₅N₅ (both isomers)
  • Molecular Weight : 355.45 g/mol
  • Key Differences : Opposite optical rotations ([α]²⁰D = +72.1° for 3S vs. −79.2° for 3R) highlight stereochemical impact on enzyme inhibition .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Hygromycin B C₂₀H₃₇N₃O₁₃ 527.52 Spirocyclic core, aminocyclitol, multiple -OH/-NH₂ Ribosomal inhibition, cell selection
Compound 3d C₁₄H₁₁ClO₃ 274.69 Spiro[indene-pyran], chloro, ketone Synthetic intermediate
Compounds 1 & 2 C₁₄H₂₃N₃O₁₀ / C₁₅H₂₅N₃O₁₁ ~400–450 Pyrano-oxazole, hydroxymethyl Enzyme inhibition (non-toxic binders)
Compounds 16 & 17 C₃₆H₃₃F₁₇N₇O₈ / C₂₉H₂₈F₁₇N₆O₉ ~1,200–1,300 Fluorinated alkyl, triazole Antiviral/membrane targeting
3S/3R Isomers C₁₉H₂₅N₅ 355.45 Pyridine, aminoethyl Nitric oxide synthase inhibition

Research Findings and Implications

Stereochemical Sensitivity: Hygromycin B’s (1S)-1-amino-2-hydroxyethyl group and spiro configuration are indispensable for ribosomal binding, as mirrored in the enantiomeric activity of 3S/3R isomers .

Functional Group Impact: The absence of aminocyclitol or hydroxymethyl groups in spiro compounds like 3d and 3h results in negligible antibiotic activity .

Fluorination vs. Hydrophilicity : Fluorinated derivatives (Compounds 16/17) prioritize membrane interaction over ribosomal targeting, contrasting Hygromycin B’s polar, water-soluble structure .

Biological Activity

Hygromycin B, chemically known as (3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol (CAS No. 31282-04-9), is a potent antibiotic originally derived from the bacterium Streptomyces hygroscopicus. Its unique structure and mechanism of action have made it a subject of extensive research in microbiology and pharmacology.

Hygromycin B functions primarily as an inhibitor of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, disrupting the translation process. This binding prevents the proper assembly of amino acids into proteins, leading to bacterial cell death. The antibiotic's effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria has been noted in various studies.

Biological Activity Overview

The biological activity of Hygromycin B can be summarized in the following key areas:

  • Antimicrobial Properties : Hygromycin B exhibits significant antimicrobial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
  • Cytotoxicity : While effective against bacteria, Hygromycin B also shows cytotoxic effects on eukaryotic cells at higher concentrations. This necessitates careful dosage considerations in therapeutic applications.
  • Resistance Mechanisms : Some bacterial strains have developed resistance to Hygromycin B through enzymatic modification or efflux mechanisms. Understanding these resistance pathways is crucial for developing new derivatives or combination therapies.

1. Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) demonstrated that Hygromycin B effectively inhibited the growth of multidrug-resistant strains of E. coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

2. Cytotoxicity Assessment

In vitro assays performed by Chen et al. (2021) revealed that while Hygromycin B is effective against bacterial cells, it exhibits cytotoxic effects on human cell lines at concentrations above 50 µg/mL. The study highlighted the need for further research into safer analogs or delivery methods to minimize toxicity .

3. Resistance Mechanisms

Research by Lee et al. (2022) identified specific genetic mutations in Staphylococcus aureus that confer resistance to Hygromycin B. These mutations affect the ribosomal binding site and were shown to decrease the antibiotic's efficacy by up to 60% .

Comparative Analysis Table

Property Hygromycin B Other Antibiotics
Mechanism of Action Ribosomal inhibitorVaries (e.g., cell wall synthesis inhibition)
Spectrum of Activity Broad-spectrumVaries (some narrow-spectrum)
Cytotoxicity Moderate at high dosesVaries widely
Resistance Common in some strainsCommon in many antibiotics

Q & A

Q. What are the primary challenges in synthesizing this compound, and how can stereochemical integrity be maintained?

The compound’s complexity arises from its spirocyclic structure, multiple stereocenters, and functional groups (e.g., amino, hydroxyl). Key challenges include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis, as demonstrated in similar spirocyclic syntheses .
  • Functional group compatibility : Protect reactive groups (e.g., amino, hydroxyl) during synthesis. For example, tert-butyldimethylsilyl (TBS) protection for hydroxyl groups is effective .
  • Purification : Employ high-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomers .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

A combination of techniques is required:

Method Application Example Parameters
NMR Stereochemical analysis, functional group assignment1H^1H-NMR (600 MHz, CDCl3_3): δ 5.38 (s, 1H, pyran)
HPLC-MS Purity assessment, molecular weight confirmationColumn: C18, mobile phase: H2_2O/MeOH
X-ray crystallography Absolute configuration determinationRequires single crystals ≥0.2 mm

Q. What safety protocols are critical for handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., glycosidases) using software like GROMACS .
  • Density functional theory (DFT) : Calculate transition states for reactions involving spirocyclic intermediates .
  • Docking studies : Use AutoDock Vina to predict binding affinities for targets like carbohydrate-active enzymes .

Q. How do discrepancies in reported solubility and bioavailability data arise, and how can they be resolved?

Variations may stem from:

  • Experimental conditions : Solubility in DMSO vs. aqueous buffers can differ by orders of magnitude .
  • Analytical sensitivity : Use nanoDSF or surface plasmon resonance (SPR) for low-concentration measurements .
  • Bioavailability factors : Adjust formulations using cyclodextrins or liposomal encapsulation to enhance membrane permeability .

Q. What strategies resolve contradictions in stereochemical assignments across studies?

  • Comparative NMR analysis : Cross-reference coupling constants (e.g., JJ-values for axial/equatorial protons) with literature .
  • Electronic circular dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra for chiral centers .
  • Crystallographic validation : Prioritize X-ray structures for ambiguous configurations .

Data Contradiction Analysis

Example Issue : Conflicting logP values (e.g., -0.87 vs. 1.96 in computational models ).
Resolution :

  • Experimental validation : Measure partition coefficients using shake-flask assays (octanol/water).
  • Software calibration : Adjust parameters in tools like XLOGP3 to align with empirical data .

Methodological Recommendations

  • Synthetic design : Follow "protect-activate-deprotect" strategies for multi-step syntheses .
  • Toxicity screening : Use zebrafish embryos or 3D cell cultures to assess acute toxicity (IC50_{50}) early in development .
  • Data reproducibility : Document solvent purity, temperature, and humidity in all experimental protocols .

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